N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a cyclopropanecarboxamide group at the 3-methyl position of the triazole ring.
The structural determination of similar compounds typically employs X-ray crystallography, with programs like SHELXL and SHELXT being widely used for small-molecule refinement and space-group determination.
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-4-5-20-11(6-10)17-18-12(20)7-15-13(21)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSASLPVJUAYKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and underlying mechanisms.
Structural Overview
The compound features:
- Heterocyclic Structures : It contains a [1,2,4]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole moiety.
- Functional Groups : The presence of a cyclopropanecarboxamide group enhances its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen-rich heterocycles may interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to various receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- Triazole Derivatives : Many derivatives have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
Anticancer Properties
Studies on related triazole compounds demonstrate potential anticancer effects:
- Cytotoxicity Testing : Compounds derived from triazoles have been evaluated against various cancer cell lines (e.g., MCF-7), showing IC50 values as low as 6.2 μM . This suggests potential for the development of anticancer agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times .
Study on Antitubercular Agents
A study focused on designing and synthesizing substituted derivatives demonstrated that certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis . This highlights the potential for this compound in tuberculosis treatment.
Cytotoxicity Evaluation
In vitro studies have shown that derivatives of triazoles possess low cytotoxicity towards human cells while maintaining high efficacy against cancer cell lines . This dual action makes them attractive candidates for further development in therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Triazole Derivative A | Similar heterocycles | 1.35 - 2.18 | Antitubercular |
| Triazole Derivative B | Nitrogen-rich groups | 6.2 | Anticancer (MCF-7) |
| N-(6-(4-(pyrazine... | Different substitutions | Varies | Antitubercular |
Comparison with Similar Compounds
a) N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide ()
- Key Difference : Replaces cyclopropanecarboxamide with a 2-furamide group.
- Reduced lipophilicity (clogP) may alter membrane permeability and bioavailability.
b) N-[(3S,4S)-4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide ()
- Key Difference : Replaces the triazolopyridine core with a piperidine scaffold.
- Altered steric and electronic properties may affect binding affinity to enzymes like kinases.
Core Heterocycle Modifications
*clogP values are theoretical estimates based on substituent contributions.
Research Implications
Preparation Methods
Cyclization of Pyridine Hydrazines
The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinopyridine derivatives with carbonyl compounds. For example:
- Substrate Preparation : 2-Hydrazinopyridine-7-carbonitrile serves as the starting material, where the nitrile group at position 7 is retained for subsequent oxadiazole formation.
- Cyclization : Reaction with acetyl chloride in acetic acid under reflux forms the triazole ring via intramolecular cyclization, yielding 7-cyano-triazolo[4,3-a]pyridine.
Key Reaction :
$$
\text{2-Hydrazinopyridine-7-carbonitrile} + \text{Acetyl Chloride} \xrightarrow{\text{AcOH, reflux}} \text{7-Cyano-triazolo[4,3-a]pyridine}
$$
Functionalization with Cyclopropanecarboxamide
Bromination of the Methyl Group
The methyl group at position 3 is brominated to introduce a reactive site:
Amination via Gabriel Synthesis
The bromomethyl group is converted to an amine:
Amide Coupling
The amine is coupled with cyclopropanecarboxylic acid using a peptide coupling agent:
- Reagents : HATU (1.2 eq), DIPEA (3 eq) in DMF at room temperature for 6 hours.
- Product : N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide.
Key Reaction :
$$
\text{3-(Aminomethyl)-triazolo-pyridine} + \text{Cyclopropanecarboxylic Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Analytical Data and Optimization
Yield and Purity
- Overall Yield : 28–34% (four-step sequence).
- Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Key Spectral Data
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 5.6 Hz, 1H, pyridine-H), 4.75 (s, 2H, CH₂), 2.55 (s, 3H, oxadiazole-CH₃), 1.25–1.30 (m, 4H, cyclopropane-H).
Comparative Analysis of Methodologies
Advantages of Microwave Synthesis : Reduced reaction time (60–80% faster) and improved yields (5–10% higher).
Challenges and Solutions
- Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., nitrile) directs cyclization to the desired position.
- Oxadiazole Ring Stability : Avoid aqueous workup during cyclization to prevent hydrolysis.
- Amine Sensitivity : Conduct amidation under inert atmosphere to prevent oxidation.
Q & A
Q. What are the key synthetic routes for preparing N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example, the triazolo[4,3-a]pyridine core can be formed via cyclization of hydrazine derivatives with substituted pyridines, followed by functionalization with 3-methyl-1,2,4-oxadiazole and cyclopropanecarboxamide groups. Reaction conditions (e.g., solvent, temperature, catalysts) are critical for yield optimization, as seen in analogous triazole-oxadiazole hybrid syntheses .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography for unambiguous bond-length/angle determination and NMR spectroscopy (e.g., H, C, 2D-COSY) to verify connectivity of the triazole, oxadiazole, and cyclopropane moieties. For instance, studies on similar triazolo-pyridine derivatives used H NMR to resolve aromatic protons and cyclopropane methylene signals .
Q. What analytical techniques are used to assess purity and stability?
High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Mass spectrometry (MS) confirms molecular weight (Monoisotopic mass: ~324.097 ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?
Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, studies on triazole-thiadiazine derivatives used DoE to maximize yields by 30% while minimizing side reactions .
Q. What strategies resolve contradictions in pharmacological data (e.g., solubility vs. activity)?
Contradictions between in vitro and in vivo data often arise from poor solubility or metabolic instability. Lipophilicity optimization (e.g., logP adjustment via substituent modification) and salt formation (e.g., sodium or hydrochloride salts) can enhance bioavailability. Comparative studies on celecoxib analogs demonstrated improved solubility through carboxylate salt formation without compromising activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity, while molecular docking (using software like AutoDock Vina) simulates binding to target proteins (e.g., kinases or GPCRs). For instance, ICReDD’s quantum chemical reaction path searches have accelerated the design of bioactive heterocycles .
Q. What experimental controls are critical when assessing biological activity in complex matrices?
Include negative controls (vehicle-only treatments), positive controls (reference drugs like celecoxib), and matrix-matched calibration standards to account for interference in assays (e.g., serum proteins). Studies on triazolo-pyrimidine carboxamides highlighted the importance of spike-and-recovery experiments to validate activity in cellular models .
Methodological Considerations
Q. How are pharmacokinetic parameters (e.g., logP, bioavailability) determined for this compound?
SwissADME or ADMET Predictor software estimates logP, aqueous solubility, and permeability. Experimentally, shake-flask methods measure partition coefficients (octanol/water), while Caco-2 cell assays assess intestinal absorption. Data from similar triazole-oxadiazole hybrids showed logP values between 2.5–3.5, aligning with moderate bioavailability .
Q. What techniques validate the compound’s stability under physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS monitor degradation products. For example, oxadiazole-containing analogs exhibited instability under acidic conditions, necessitating formulation adjustments (e.g., enteric coatings) .
Q. How can researchers address discrepancies in spectral data during structural elucidation?
Combine 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and isotopic labeling (e.g., N or C-enriched precursors) for ambiguous assignments. X-ray crystallography remains the gold standard for resolving complex heterocyclic conformations .
Data Interpretation and Reporting
Q. How should conflicting bioactivity results across different assay platforms be reconciled?
Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and apply Bland-Altman analysis to quantify systematic biases. Studies on triazole-carboxamides showed assay-dependent variability in IC values due to differences in ATP concentrations .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Non-linear regression (e.g., Hill equation modeling) quantifies EC/IC values, while ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences between treatment groups. For triazole-thiadiazine derivatives, EC values were reported with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
